molecular formula C15H23N B169635 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine CAS No. 116233-17-1

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No.: B169635
CAS No.: 116233-17-1
M. Wt: 217.35 g/mol
InChI Key: NDQSUCPZRPRYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C15H23N and a molecular weight of 217.35 g/mol . It is a derivative of tetrahydronaphthalene, characterized by the presence of five methyl groups and an amine group. This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is the Retinoid X Receptor (RXR) . RXR is a type of nuclear receptor that regulates the expression of genes involved in cell differentiation, development, and metabolism .

Mode of Action

This compound interacts with RXR by binding to its ligand-binding domain. This binding induces a conformational change in RXR, allowing it to form heterodimers with other nuclear receptors. The RXR-ligand complex then binds to specific DNA sequences, leading to the transcription of target genes .

Biochemical Pathways

The activation of RXR by this compound affects various biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and apoptosis. The downstream effects of these pathways contribute to the overall biological activity of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given the wide range of genes regulated by RXR. These effects can include changes in cell differentiation and proliferation, lipid metabolism, and inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the methylation of tetrahydronaphthalene derivatives under specific reaction conditions. One common method includes the reaction of tetrahydronaphthalene with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride . The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenes, while substitution reactions can produce various alkylated or acylated amine derivatives .

Scientific Research Applications

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: The compound finds applications in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to its specific arrangement of methyl groups and the presence of an amine group. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for targeted research applications .

Properties

IUPAC Name

3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9H,6-7,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQSUCPZRPRYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280546
Record name 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116233-17-1
Record name 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Reactant of Route 2
Reactant of Route 2
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Reactant of Route 3
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Reactant of Route 4
Reactant of Route 4
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Reactant of Route 5
Reactant of Route 5
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Reactant of Route 6
3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.